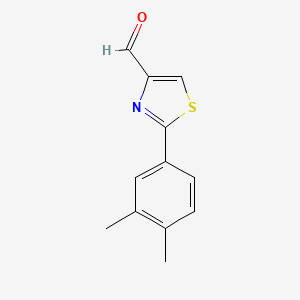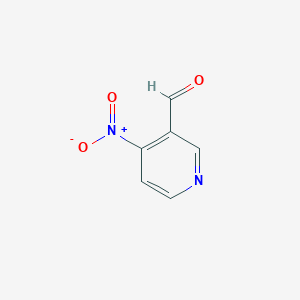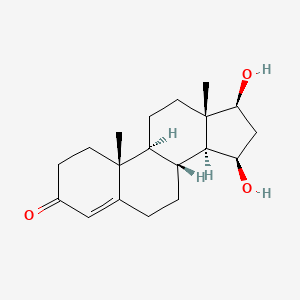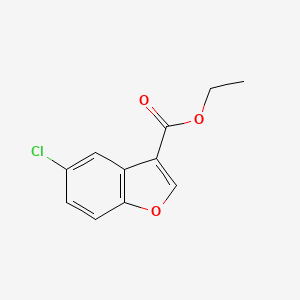
Ethyl 5-chloro-1-benzofuran-3-carboxylate
描述
Ethyl 5-chloro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-1-benzofuran-3-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
作用机制
Target of Action
Ethyl 5-chloro-1-benzofuran-3-carboxylate is a derivative of benzofuran, a class of compounds known for their strong biological activities . . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that modulates their activity, leading to changes in cellular function . This can result in the inhibition or enhancement of certain biological processes, depending on the specific nature of the interaction.
Biochemical Pathways
Given the known biological activities of benzofuran derivatives, it is likely that this compound affects pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may exert anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels .
This compound, like other benzofuran derivatives, holds promise for potential applications in various aspects of biomedicine .
生化分析
Biochemical Properties
Ethyl 5-chloro-1-benzofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated significant cell growth inhibitory effects in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound may similarly affect these cellular processes, leading to altered cell function and potentially therapeutic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage to cells . This compound may exert its effects through similar binding interactions and enzyme modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This includes its stability, degradation, and long-term effects on cellular function. Benzofuran derivatives are generally stable under standard laboratory conditions, but their stability may vary depending on specific experimental conditions . Long-term studies have shown that benzofuran derivatives can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-tumor and anti-oxidative properties. At higher doses, it may cause toxic or adverse effects. For example, benzofuran derivatives have been shown to have threshold effects, where low doses inhibit cell growth, while high doses may lead to toxicity and adverse cellular responses . This compound is likely to exhibit similar dosage-dependent effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . This compound may similarly modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Benzofuran derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . This compound is likely to follow similar transport and distribution patterns.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Benzofuran derivatives have been observed to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This compound may exhibit similar subcellular localization patterns, influencing its biochemical and cellular effects.
科学研究应用
Chemistry: Ethyl 5-chloro-1-benzofuran-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It has been studied for its effects on various diseases and conditions, with promising results in some cases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
相似化合物的比较
Ethyl 5-bromo-1-benzofuran-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
Ethyl 6-chloro-1-benzofuran-3-carboxylate: Chlorine atom at a different position on the benzofuran ring.
Ethyl 5-chloro-2-methyl-1-benzofuran-3-carboxylate: Methyl group present on the benzofuran ring.
Uniqueness: Ethyl 5-chloro-1-benzofuran-3-carboxylate stands out due to its specific placement of the chlorine atom and its reactivity profile, which makes it suitable for a wide range of applications.
属性
IUPAC Name |
ethyl 5-chloro-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDKISUMTVOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693501 | |
| Record name | Ethyl 5-chloro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899795-65-4 | |
| Record name | Ethyl 5-chloro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 899795-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


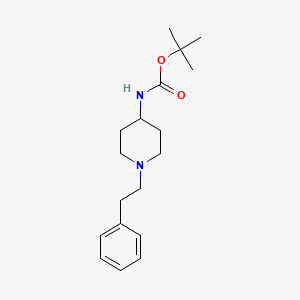
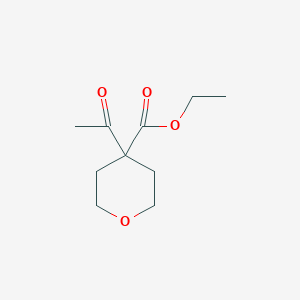
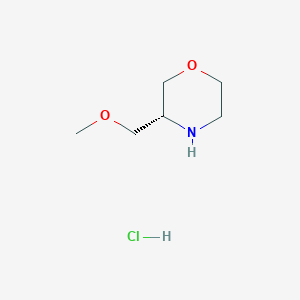
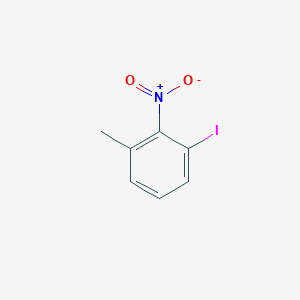
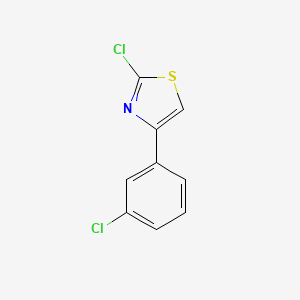
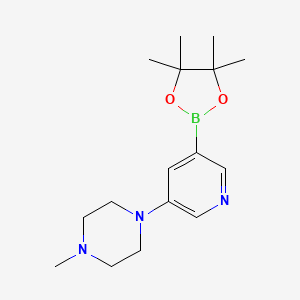
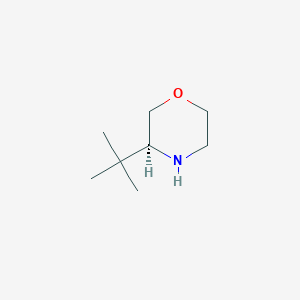
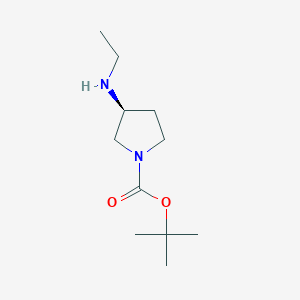

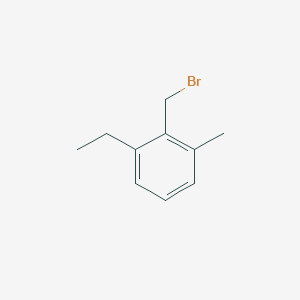
![1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1503073.png)
